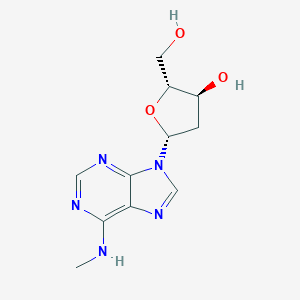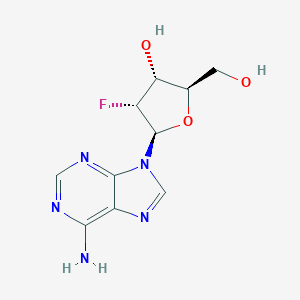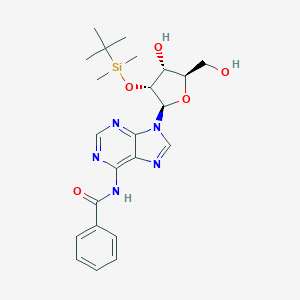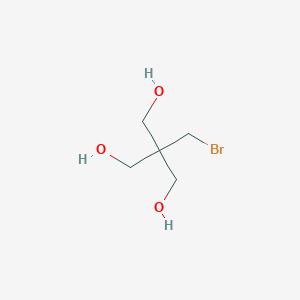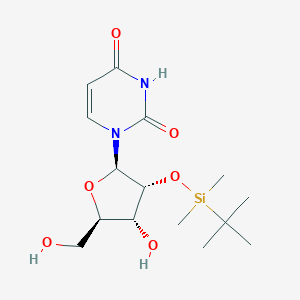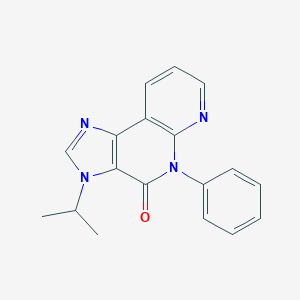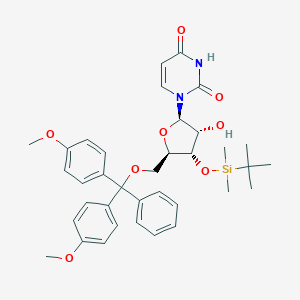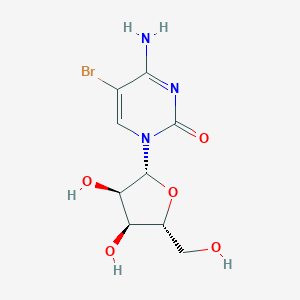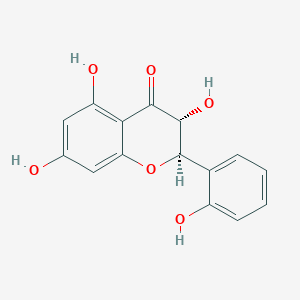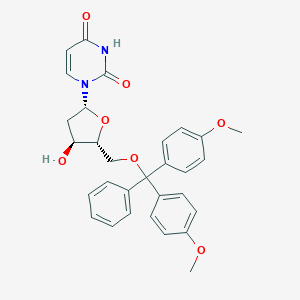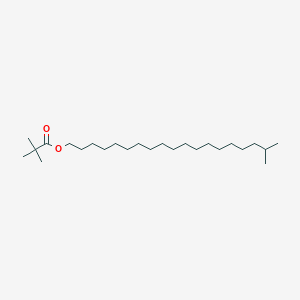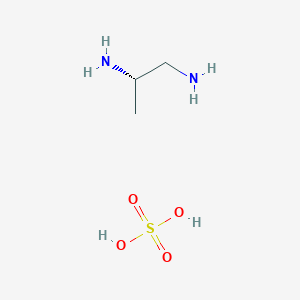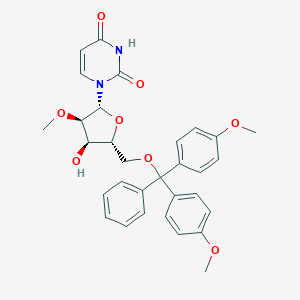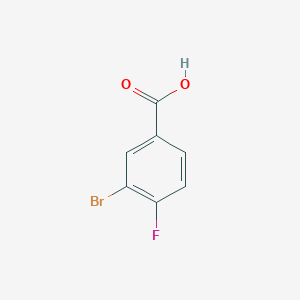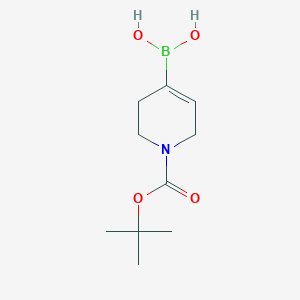
(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Übersicht
Beschreibung
The compound (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a boronic acid derivative with a tert-butoxycarbonyl (Boc) protective group. This structure is significant in pharmaceutical chemistry as it serves as an intermediate in various synthetic pathways, particularly in the preparation of tert-butyl esters and peptides .
Synthesis Analysis
The synthesis of tert-butyl esters, which are structurally related to the compound , can be achieved through Pd-catalyzed tert-butoxycarbonylation of boronic acid derivatives. This method has been shown to produce high yields, up to 94%, using palladium acetate and triphenylphosphine as a catalyst system in dioxane solvent . Additionally, the activation of carboxylic acids into their active esters using tert-butyl carbonates (BOC-OX) has been reported, which is a relevant step in the synthesis of peptides and amides .
Molecular Structure Analysis
The molecular structure of related tert-butyl esters has been studied using various analytical techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction. DFT (Density Functional Theory) is also employed to computationally optimize the structure of these compounds, which has been shown to match the crystal structure determined by X-ray diffraction .
Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group is widely used as a protective group in peptide synthesis. It is particularly advantageous for synthesizing hydrophobic peptides and those containing ester and thioester moieties. However, the primary challenge is the need for treatment with hazardous hydrogen fluoride (HF) for deprotection, which requires special equipment . Additionally, the synthesis of orthogonally protected boronic acid analogs of amino acids involves alkylation and selective cleavage steps, followed by coupling with other amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl esters and related compounds can be inferred from their molecular electrostatic potential and frontier molecular orbitals, which are studied using DFT. These properties are crucial for understanding the reactivity and stability of the compounds . The synthesis of N-tert-butoxycarbonyl (BOC) protected compounds also highlights the solution behavior of these molecules, which is characterized by various spectroscopic techniques, including NMR and UV-visible spectroscopy .
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Synthesis
- A novel protocol for synthesizing tert-butyl esters from boronic acids, including "(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid", has been developed. This process uses palladium acetate and triphenylphosphine as a catalyst system, and dioxane as a solvent, and can produce yields up to 94% (Li et al., 2014).
- tert-Butoxycarbonyl chloride (BocCI) can be generated in situ to introduce the Boc group into a hindered amino acid. This method is suitable for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).
Divergent Synthesis and Solvent-Dependent Reactions
- Divergent synthesis of various chemical structures from 1-tert-butyloxycarbonyl derivatives and enamines can be achieved through careful selection of solvents and temperatures. This approach allows for the creation of different chemical compounds, including pyridazines and amino-pyrroles (Rossi et al., 2007).
N-tert-Butoxycarbonylation of Amines
- A heteropoly acid catalyst has been used for efficient N-tert-butoxycarbonylation of amines at room temperature, providing a greener and quicker method for producing N-Boc derivatives (Heydari et al., 2007).
Coupling with Arylboronic Acids
- tert-Butylcarbonyl 1,2,3,6-tetrahydropyridine derivatives have been successfully coupled with arylboronic acids, showcasing a method for producing a series of tert-butyl-4-aryl-tetrahydropyridine carboxylates (Wustrow & Wise, 1991).
Fluorescent Probes in Photolithography
- In photolithography, acid-catalyzed deprotection of tert-butoxycarbonyl (t-Boc) groups in polymers is a critical reaction. A novel method to determine the catalytic chain length of this reaction in polymer films has been developed (Frenette, Ivan & Scaiano, 2005).
Asymmetric Synthesis
- Asymmetric syntheses of tert-butoxycarbonyl-protected piperidine derivatives have been described, showcasing the synthesis of enantiomerically pure compounds from amino acid derivatives (Xue et al., 2002).
Zukünftige Richtungen
The study of boronic acids and their derivatives, including “(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid”, is a promising area of research in medicinal chemistry. The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs in the future .
Eigenschaften
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BNO4/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)11(14)15/h4,14-15H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYUAGZAHLUISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCN(CC1)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620274 | |
| Record name | [1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid | |
CAS RN |
844501-00-4 | |
| Record name | [1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



